molecular formula C21H18ClF2N3O5S B6048816 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N'-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N'-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID

Cat. No.: B6048816
M. Wt: 497.9 g/mol
InChI Key: WTGBFFKAOXOXMO-UHFFFAOYSA-N
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Description

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoic acid moiety, a pyrrolidinone ring, and a chlorodifluoromethoxyphenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

4-[3-[N-[4-[chloro(difluoro)methoxy]phenyl]-N'-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O5S/c1-2-25-20(26-13-5-9-15(10-6-13)32-21(22,23)24)33-16-11-17(28)27(18(16)29)14-7-3-12(4-8-14)19(30)31/h3-10,16H,2,11H2,1H3,(H,25,26)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGBFFKAOXOXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)OC(F)(F)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves multiple steps, including the formation of the benzoic acid core, the introduction of the pyrrolidinone ring, and the attachment of the chlorodifluoromethoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID
  • 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-PROPYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID

Uniqueness

The uniqueness of 4-(3-{[(Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N’-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity.

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